molecular formula C11H14ClNO B11893728 4-Chloro-2-(cyclopentylmethoxy)pyridine CAS No. 1346707-04-7

4-Chloro-2-(cyclopentylmethoxy)pyridine

Cat. No.: B11893728
CAS No.: 1346707-04-7
M. Wt: 211.69 g/mol
InChI Key: DHKILRADSDXGGR-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyclopentylmethoxy)pyridine is a chemical compound with the molecular formula C11H14ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(cyclopentylmethoxy)pyridine typically involves the reaction of 4-chloropyridine with cyclopentylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(cyclopentylmethoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-(cyclopentylmethoxy)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclopentylmethoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    4-Chloropyridine: A simpler compound with similar reactivity but lacking the cyclopentylmethoxy group.

    2-(Cyclopentylmethoxy)pyridine: Similar structure but without the chlorine atom.

    4-Chloro-2-methoxypyridine: Similar but with a methoxy group instead of cyclopentylmethoxy.

Uniqueness

4-Chloro-2-(cyclopentylmethoxy)pyridine is unique due to the presence of both the chlorine atom and the cyclopentylmethoxy group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

1346707-04-7

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

4-chloro-2-(cyclopentylmethoxy)pyridine

InChI

InChI=1S/C11H14ClNO/c12-10-5-6-13-11(7-10)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2

InChI Key

DHKILRADSDXGGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2=NC=CC(=C2)Cl

Origin of Product

United States

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